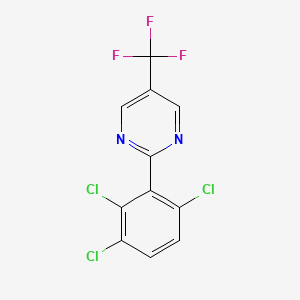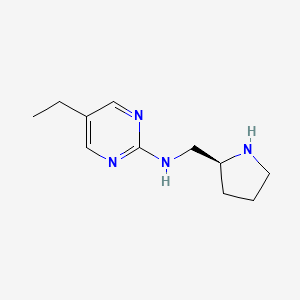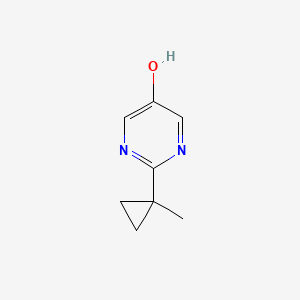
2-(1-Methylcyclopropyl)pyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcyclopropyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 2-position and a hydroxyl group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including nucleic acids and various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopropyl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable pyrimidine precursor in the presence of a base, followed by hydroxylation at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, substitution, and hydroxylation under optimized conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-(1-Methylcyclopropyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrimidine ring allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and reduced derivatives .
科学研究应用
2-(1-Methylcyclopropyl)pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-(1-Methylcyclopropyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, making it a potential candidate for anticancer therapy .
相似化合物的比较
Pyrimidin-2-ol: A hydroxypyrimidine with a hydroxyl group at the 2-position.
4-Amino-2-hydroxypyrimidine: A pyrimidine derivative with amino and hydroxyl groups.
5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: A derivative with cyano and thioxo groups.
Uniqueness: 2-(1-Methylcyclopropyl)pyrimidin-5-ol is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-(1-methylcyclopropyl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3 |
InChI 键 |
ZENRVVIKUGMLAT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2=NC=C(C=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


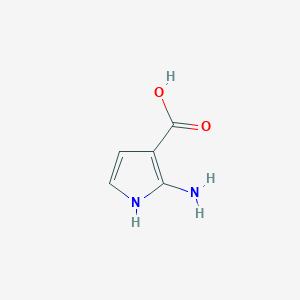
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
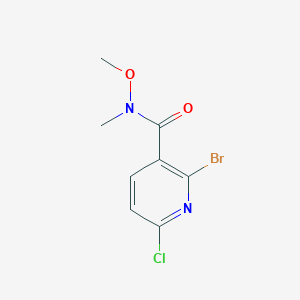
![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
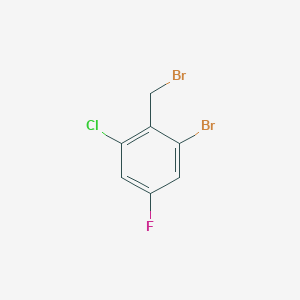

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
